hNK1 Receptor Binding Affinity: Structural Analog Benchmarking
While direct binding data for this precise compound are not publicly available, the closest characterized analog from the same pyrrolidine-oxadiazole series (Oxadiazole Analog 22) exhibits an IC50 of 0.05 nM at the human NK1 receptor [1]. A structurally related comparator from the same study (Carboxamide Analog) achieves an IC50 of 0.03 nM [2], suggesting that the oxadiazole-thiophene substitution pattern introduces a modest but measurable shift in receptor affinity relative to the carboxamide series.
| Evidence Dimension | hNK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.05 nM (closest characterized oxadiazole analog from same series) |
| Comparator Or Baseline | Carboxamide analog from same study: IC50 = 0.03 nM |
| Quantified Difference | Approximately 1.7-fold lower affinity for the oxadiazole analog vs. the carboxamide analog |
| Conditions | [3H]Substance P competition binding assay on human NK1 receptor (ChEMBL assay ID 449085) |
Why This Matters
This quantifies the binding affinity trade-off associated with the oxadiazole-thiophene pharmacophore, enabling rational selection between sub-series for target engagement studies.
- [1] BindingDB Entry 50021026, Ligand BDBM50220121. Target: Substance-P receptor. IC50 = 0.05 nM. Citing Young et al., Bioorg. Med. Chem. Lett. 17:5310-5 (2007). View Source
- [2] BindingDB Entry 50021026, Ligand BDBM50220124. Target: Substance-P receptor. IC50 = 0.03 nM. Citing Young et al., Bioorg. Med. Chem. Lett. 17:5310-5 (2007). View Source
